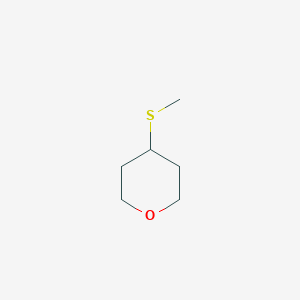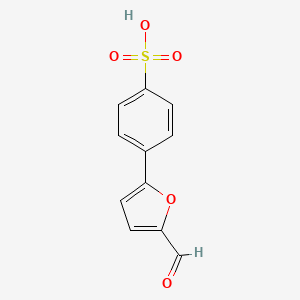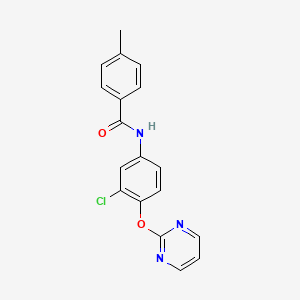
4-(methylthio)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylthio)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H12O . It is also known by other names such as 4-Methyltetrahydro-2H-pyran, tetrahydro-4-methyl-2H-pyran, and 4-methyloxane . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and a number of functional groups including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl and olefinic groups . A detailed synthesis procedure involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and the ester .Molecular Structure Analysis
The molecular structure of this compound consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis
Tetrahydropyran undergoes various chemical reactions. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity . Furthermore, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The synthesis of tetrahydrobenzo[b]pyran derivatives showcases the relevance of similar compounds to 4-(methylthio)tetrahydro-2H-pyran in organic synthesis. Tetra-methyl ammonium hydroxide has been identified as a catalyst for the synthesis of various 4H-benzo[b]pyran derivatives via a one-pot three-component condensation in aqueous media, highlighting the potential for this compound to be used in similar synthetic routes due to its structural similarities (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007). Additionally, the use of NH4Al(SO4)2·12H2O (Alum) as a catalyst for synthesizing tetrahydrobenzo[b]pyrans indicates the broad catalytic applications in synthesizing pyran derivatives, suggesting potential catalysis applications for this compound (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
Material Science and Nonlinear Optical Properties
Research on (DICYANOMETHYLENE)PYRAN derivatives with C2V symmetry, including similar compounds to this compound, has demonstrated unusual classes of nonlinear optical chromophores. These compounds exhibit large hyperpolarizabilities and high decomposition temperatures, making them attractive for applications in electro-optical devices and materials science (Moylan et al., 1996).
Pharmaceutical and Biological Applications
Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been studied for their biological activities. For instance, derivatives of pyran compounds have been explored for their antimicrobial activities, suggesting that this compound could also be of interest in the development of new therapeutic agents (Mahdavi et al., 2018).
Environmental and Green Chemistry
The development of environmentally benign protocols for synthesizing tetrahydrobenzo[b]pyran derivatives, utilizing cost-effective and eco-friendly catalysts, illustrates the commitment to sustainable chemistry practices. Such methodologies could potentially be adapted for the synthesis and application of this compound, aligning with the goals of green chemistry (Hu et al., 2014).
Propiedades
IUPAC Name |
4-methylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-2-4-7-5-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVZPDSFCHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2979883.png)


![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)
![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)
![3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979893.png)

![5-(4-Ethylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2979898.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)